An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexyl Propan-2-yl Carbonate
An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexyl Propan-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohexyl propan-2-yl carbonate, a key intermediate in the pharmaceutical industry, notably as a promoiety in prodrugs like candesartan cilexetil. This document details a probable synthetic route, purification methods, and in-depth characterization techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers and drug development professionals.
Introduction
Cyclohexyl propan-2-yl carbonate, also known by its synonym cilexetil, is an asymmetric carbonate ester. Its primary significance lies in its role as a biodegradable promoiety in the angiotensin II receptor antagonist, candesartan cilexetil.[1] In this prodrug, the carbonate is linked to the active candesartan molecule, enhancing its oral bioavailability. Upon administration, the cilexetil moiety is hydrolyzed by esterases in the body to release the active drug, candesartan, along with cyclohexanol, isopropanol, and carbon dioxide, which are generally considered to have low toxicity.[1]
The synthesis and rigorous characterization of cyclohexyl propan-2-yl carbonate are crucial for ensuring the purity and stability of the final active pharmaceutical ingredient (API). This guide outlines a feasible synthetic pathway and the analytical methods required to confirm its identity and purity.
Synthesis of Cyclohexyl Propan-2-yl Carbonate
Proposed Reaction Scheme:
Experimental Protocol
This protocol is adapted from the synthesis of 1-chloroethyl cyclohexyl carbonate and is expected to yield the target compound with minor modifications.[2]
Materials:
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Cyclohexanol
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Isopropyl chloroformate
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Pyridine (or other suitable base like triethylamine)
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Dichloromethane (DCM)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol (1.0 eq) in dichloromethane.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add isopropyl chloroformate (1.0 eq) to the stirred solution.
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Add pyridine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude cyclohexyl propan-2-yl carbonate can be purified by vacuum distillation or flash column chromatography on silica gel.[5] The choice of purification method will depend on the scale of the reaction and the purity requirements.
Characterization of Cyclohexyl Propan-2-yl Carbonate
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
Physical and Chemical Properties
A summary of the key physical and chemical properties of cyclohexyl propan-2-yl carbonate is provided in the table below.[6]
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | cyclohexyl propan-2-yl carbonate |
| CAS Number | 3264-27-5 |
| Appearance | Expected to be a colorless liquid |
| Boiling Point | Not available |
| Density | Not available |
Spectroscopic Data
While experimental spectra for cyclohexyl propan-2-yl carbonate are not publicly available, the expected spectral data can be inferred from the analysis of similar carbonate compounds and the closely related 1-chloroethyl cyclohexyl carbonate.[2]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and isopropyl groups. The methine proton of the isopropyl group will appear as a septet, and the methyl protons as a doublet. The methine proton of the cyclohexyl ring attached to the carbonate oxygen will be shifted downfield. The remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonate carbonyl carbon around 155 ppm. The carbons of the cyclohexyl and isopropyl groups will appear in the aliphatic region.
Expected ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | septet | 1H | -CH- (isopropyl) | |
| ~4.6 | m | 1H | -CH- (cyclohexyl) | |
| 1.2-1.9 | m | 10H | -CH₂- (cyclohexyl) | |
| ~1.3 | d | 6H | -CH₃ (isopropyl) |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| ~155 | C=O (carbonate) | |
| ~78 | -CH-O (cyclohexyl) | |
| ~72 | -CH-O (isopropyl) | |
| ~32 | -CH₂- (cyclohexyl, C2/C6) | |
| ~25 | -CH₂- (cyclohexyl, C4) | |
| ~24 | -CH₂- (cyclohexyl, C3/C5) | |
| ~22 | -CH₃ (isopropyl) |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically observed in the range of 1740-1750 cm⁻¹. Other characteristic bands will include C-O stretching vibrations.
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2930, ~2860 | C-H stretching (alkyl) |
| ~1745 | C=O stretching (carbonate) |
| ~1260 | C-O stretching |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The predicted mass spectrum shows several characteristic adducts.[7]
Predicted Mass Spectrometry Data:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 187.13288 |
| [M+Na]⁺ | 209.11482 |
| [M-H]⁻ | 185.11832 |
| [M]⁺ | 186.12505 |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental workflow for the synthesis and characterization of cyclohexyl propan-2-yl carbonate.
Caption: Synthesis and Characterization Workflow for Cyclohexyl Propan-2-yl Carbonate.
Signaling Pathways and Biological Activity
Cyclohexyl propan-2-yl carbonate itself is not known to have any direct signaling pathways or biological activity. Its function is that of a promoiety, which is designed to be cleaved in vivo to release the active drug molecule. In the case of candesartan cilexetil, the cilexetil group is hydrolyzed to release candesartan, which then acts as an angiotensin II receptor antagonist.[1]
The logical relationship of this prodrug activation is depicted in the diagram below.
Caption: In Vivo Activation of Candesartan Cilexetil.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of cyclohexyl propan-2-yl carbonate. While a specific, published protocol for its direct synthesis is elusive, the provided methodology, based on the synthesis of a close analogue, offers a robust starting point for laboratory preparation. The comprehensive characterization data, including predicted NMR, IR, and MS values, will aid researchers in confirming the identity and purity of the synthesized compound. The visualizations of the experimental workflow and the prodrug activation mechanism offer a clear and concise understanding of the processes involved. This guide serves as a valuable resource for scientists and professionals involved in the research and development of pharmaceuticals utilizing this important carbonate intermediate.
References
- 1. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 6. Cyclohexyl propan-2-yl carbonate | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Cyclohexyl isopropyl carbonate (C10H18O3) [pubchemlite.lcsb.uni.lu]
